Product packaging for Dihydromyristicin(Cat. No.:CAS No. 52811-28-6)

Dihydromyristicin

Numéro de catalogue: B1200315
Numéro CAS: 52811-28-6
Poids moléculaire: 194.23 g/mol
Clé InChI: KRJIWNLPONWPOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1200315 Dihydromyristicin CAS No. 52811-28-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-methoxy-6-propyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJIWNLPONWPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C(=C1)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200787
Record name Dihydromyristicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52811-28-6
Record name Dihydromyristicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052811286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydromyristicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Description

Natural Occurrence and Botanical Sources of Dihydromyristicin and its Precursors

This compound is a naturally occurring compound found in various plant species, with notable presence in the genus Piper, which includes pepper plants. ontosight.ai Its existence is closely linked to myristicin (B1677595), an alkenylbenzene from which this compound is derived through a hydrogenation process. Myristicin itself is widely distributed in nature, predominantly isolated from the essential oil of nutmeg (Myristica fragrans). Other botanical sources of myristicin include common herbs and spices such as parsley (Petroselinum sativum), dill, fennel, and carrots, as well as several species native to the Asian continent. nih.govresearchgate.net

This compound as a Hydrogenated Derivative of Myristicin: Structural Relationship and Research Implications

This compound (C₁₁H₁₄O₃) is characterized as a hydrogenated derivative of myristicin (C₁₁H₁₂O₃). Structurally, myristicin possesses an unsaturated allylbenzene (B44316) moiety, while this compound is a saturated propylbenzodioxole derivative. This key difference lies in the saturation of the isolated double bond present in myristicin's allyl group. oup.com

This structural modification has significant research implications, particularly concerning the biological activities of these compounds. Studies comparing myristicin and this compound have revealed that the saturation of myristicin's double bond in this compound leads to a substantial reduction in its chemopreventive potency. oup.com For instance, myristicin has demonstrated high activity as an inducer of the detoxifying enzyme glutathione (B108866) S-transferase (GST) and a notable inhibitory effect (65%) on benzo[a]pyrene (B130552) (B[a]P)-induced lung tumor formation in mice. oup.comresearchgate.net In contrast, while this compound retains some GST-inducing activity, its capacity for tumor suppression is significantly diminished, showing only a 27% inhibition in forestomach tumors in similar models. oup.comresearchgate.net This comparative analysis underscores the critical role of the allyl group in myristicin's anticancer efficacy and highlights the importance of specific functional groups in the design of biologically active compounds.

The table below summarizes the key structural and activity differences between myristicin and this compound:

Property / ActivityMyristicinThis compound
Molecular Formula C₁₁H₁₂O₃ C₁₁H₁₄O₃
Structure Unsaturated (allylbenzene) Saturated (propylbenzodioxole)
Key Structural Difference Contains an isolated double bond oup.comDouble bond is saturated oup.com
GST Induction High oup.comModerate
B[a]P-induced Lung Tumor Inhibition 65% oup.comSmall or insignificant reduction oup.comresearchgate.net
B[a]P-induced Forestomach Tumor Inhibition 31% oup.comresearchgate.net27% oup.comresearchgate.net

Historical and Ethnobotanical Relevance in Traditional Research Contexts

Ethnobotanical research plays a vital role in documenting and preserving the historical and contemporary relationships between human societies and plants, offering a valuable avenue for the discovery of novel pharmaceutical agents. plantsjournal.com While specific historical uses directly attributed to isolated this compound are less documented, its precursor, myristicin, is found in plants that have been integral to traditional medicine and culinary practices for centuries. researchgate.net

Nutmeg (Myristica fragrans), a primary source of myristicin, has a long history of use in various traditional contexts. researchgate.netwikipedia.org Similarly, parsley, dill, and fennel, which also contain myristicin, have been widely utilized as culinary herbs and in traditional pharmacopeias. researchgate.netresearchgate.net The study of these plant sources within traditional research contexts provides a foundational understanding of the historical use of compounds like myristicin, thereby contextualizing the ongoing research into its derivatives, including this compound. This interdisciplinary approach emphasizes the enduring significance of indigenous knowledge in guiding modern scientific inquiry into natural products. plantsjournal.comms-editions.clethnobotanyjournal.org

Synthetic Methodologies, Analogs, and Structure Activity Relationship Sar Investigations

Laboratory Synthesis Methods for Dihydromyristicin

This compound is primarily synthesized in laboratory settings through the catalytic hydrogenation of myristicin (B1677595). This process involves the saturation of the allyl group (-CH₂CH=CH₂) of myristicin to a propyl group (-CH₂CH₂CH₃).

Typical Hydrogenation Conditions:

Catalyst: Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel.

Solvent: Ethanol (B145695) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

Pressure: 3–5 bar H₂.

Temperature: 50–80°C.

Reaction progress is typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete reduction. Following hydrogenation, the product is filtered and concentrated under vacuum. Purification of this compound is commonly achieved via column chromatography, often using silica (B1680970) gel with ethyl acetate/hexane gradients. Structural characterization is performed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its molecular identity. HPLC or gas chromatography (GC) with flame ionization detection (FID) can be used to ensure purity, typically aiming for >95%.

Table 1: Key Parameters for this compound Synthesis via Catalytic Hydrogenation

ParameterDetails
PrecursorMyristicin
CatalystPalladium on carbon (Pd/C) or Raney nickel
SolventEthanol or Tetrahydrofuran (THF)
AtmosphereInert (e.g., H₂)
Pressure3–5 bar H₂
Temperature50–80°C
MonitoringTLC, HPLC
PurificationColumn Chromatography (silica gel, ethyl acetate/hexane)
CharacterizationNMR (¹H, ¹³C), MS, HPLC, GC-FID

Strategies for Structural Modification and Derivatization of this compound

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for modifying its structure and potentially enhancing its pharmacological properties. Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These modifications can lead to the formation of derivatives with improved anti-inflammatory and antioxidant properties.

Strategies for structural modification and derivatization often involve comparing functional groups, such as the saturation of double bonds, using molecular docking to predict binding affinities.

Structure-Activity Relationship (SAR) Studies of this compound

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound influence its biological activity. winona.edu For this compound, key areas of investigation include the impact of its saturated side chain compared to the unsaturated myristicin, and the influence of specific functional groups.

The saturation of the allylic double bond, which differentiates this compound from its precursor myristicin, significantly impacts its biological activities. Myristicin contains an allyl group (-CH₂CH=CH₂), where the carbon adjacent to the double bond (allylic carbon) is sp³ hybridized and exhibits unique reactivity. byjus.comallen.in this compound, on the other hand, has a saturated propyl group (-CH₂CH₂CH₃).

Research indicates that the saturation of myristicin's double bond in this compound drastically reduces its chemopreventive potency. For instance, myristicin is a potent inducer of glutathione (B108866) S-transferase (GST), a detoxifying enzyme, and demonstrates significant chemopreventive effects against benzo[a]pyrene (B130552) (B[a]P)-induced lung tumors in mice, showing a 65% inhibition of tumor formation. researchgate.net In contrast, this compound, while still retaining some GST-inducing activity in the liver and small intestine, exhibits minimal tumor suppression, with only a 27% inhibition of forestomach tumors compared to myristicin's 31%. researchgate.net This structural modification highlights the critical importance of the allyl group in myristicin's anticancer efficacy.

Table 2: Comparison of Myristicin and this compound Bioactivity

PropertyMyristicinThis compound
StructureUnsaturated (allylbenzene) Saturated (propylbenzodioxole)
Molecular FormulaC₁₁H₁₂O₃ C₁₁H₁₄O₃
Key ActivityHigh GST induction; 65% inhibition of B[a]P-induced lung tumors in mice researchgate.netModerate GST induction; minimal tumor inhibition (27% in forestomach) researchgate.net
Mechanistic DifferenceRetains double bond critical for anticancer activity Loss of double bond reduces bioactivity

Despite the reduced chemopreventive activity, the isolated double bond is not always required for all enzyme-inducing activities. This compound has been shown to retain high GST-inducing activity in the liver and small intestinal mucosa. researchgate.netresearchgate.netresearchgate.net This suggests that while the double bond is crucial for tumor inhibition, other biological activities may not be as dependent on its presence.

The presence and position of specific functional groups significantly influence a compound's biological activity. nih.govreachemchemicals.com this compound is characterized by a 4-methoxy-6-propyl-1,3-benzodioxole derivative structure.

The structure-activity relationship studies often involve comparing different functional groups using molecular docking to predict binding affinities, which helps in understanding how modifications affect interactions with biological targets.

Molecular and Cellular Mechanisms of Action of Dihydromyristicin

Modulation of Cellular Signaling Pathways by Dihydromyristicin

This compound's biological effects are primarily attributed to its ability to modulate a variety of intracellular signaling pathways. These pathways are crucial for regulating cellular processes such as inflammation, oxidative stress, and metabolism.

Reactive Oxygen Species (ROS) Pathway Inhibition

This compound is recognized for its potent antioxidant properties, which involve the inhibition of reactive oxygen species (ROS)-mediated signaling pathways. It effectively scavenges free radicals and boosts the activity of antioxidant enzymes, thereby reducing oxidative stress. Studies have shown that this compound can decrease the production of ROS and malondialdehyde (MDA), an indicator of lipid peroxidation, while increasing the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme. nih.gov For instance, in models of cardiac fibroblasts and LDL receptor-deficient mice, this compound significantly reduced ROS levels. This reduction in oxidative stress is a key mechanism behind its protective effects in various disease models. nih.gov The compound's ability to mitigate ROS-induced damage has been observed in different cell types, including human umbilical vein endothelial cells (HUVECs) and neuronal cells. nih.govnih.gov

PI3K/Akt/NF-κB Signaling Axis Regulation

This compound has been shown to exert significant anti-inflammatory effects by regulating the PI3K/Akt/NF-κB signaling axis. medchemexpress.eudcchemicals.com This pathway is a central regulator of inflammation, and its inhibition by this compound leads to a reduction in the expression of pro-inflammatory mediators. medchemexpress.com this compound has been found to suppress the activation of NF-κB by inhibiting the phosphorylation and degradation of its inhibitor, IκBα. nih.gov This, in turn, prevents the translocation of the p65 subunit of NF-κB to the nucleus. nih.gov Research indicates that this compound can directly bind to IκB kinase (IKK), inhibiting its phosphorylation and subsequently suppressing NF-κB activation. frontiersin.org Furthermore, it has been shown to downregulate the expression of upstream adaptor proteins like TRAF2 and RIP1, which are involved in TNF-α-induced NF-κB activation. nih.gov In various models, including those for inflammatory bowel disease and liver fibrosis, dihydromyricetin (B1665482) has demonstrated its ability to inhibit the PI3K/Akt/mTOR pathway, leading to the alleviation of inflammatory responses. nih.govfrontiersin.org

AMPK Signaling Cascade Activation

This compound is known to activate the AMP-activated protein kinase (AMPK) signaling cascade, a crucial regulator of cellular energy homeostasis. nih.gov Activation of AMPK helps to restore cellular energy balance by stimulating ATP-producing catabolic pathways and inhibiting ATP-consuming anabolic processes. biomolther.org Studies have shown that dihydromyricetin can improve insulin (B600854) sensitivity and alleviate insulin resistance by activating AMPK. nih.gov The activation of AMPK by dihydromyricetin has been linked to the inhibition of F1F0-ATPase. nih.gov In some contexts, the activation of AMPK by dihydromyricetin is mediated through a Ca2+-CaMKK-dependent pathway, with phospholipase C (PLC) identified as a direct target. nih.gov This activation of the AMPK pathway contributes to various beneficial effects, including the induction of autophagy and the improvement of metabolic health. nih.gov

Nrf2/HO-1 Pathway Activation and Crosstalk

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical defense mechanism against oxidative stress. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. nih.gov Dihydromyricetin can promote the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of its target genes, including HO-1. mdpi.comnih.gov This activation of the Nrf2/HO-1 pathway enhances the cell's antioxidant capacity and protects against oxidative damage. nih.govnih.gov There is also evidence of crosstalk between the Nrf2 and NF-κB pathways, where the activation of Nrf2 by dihydromyricetin can lead to the suppression of NF-κB-mediated inflammation. nih.govnih.gov This interplay is significant in the protective effects of dihydromyricetin against conditions like methotrexate-induced lung toxicity. nih.govnih.gov

SIRT1/SIRT3 and PGC-1α Pathway Interactions

Dihydromyricetin has been found to interact with the Sirtuin 1 (SIRT1)/Sirtuin 3 (SIRT3) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) pathways, which are key regulators of mitochondrial function and cellular metabolism. Research has shown that dihydromyricetin can upregulate the expression of SIRT1 and SIRT3. For instance, in a study on non-alcoholic fatty liver disease, dihydromyricetin was found to improve mitochondrial function and reduce oxidative stress in a SIRT3-dependent manner. Another study demonstrated that dihydromyricetin could alleviate neuroinflammation by up-regulating the AMPK/SIRT1 pathway. frontiersin.org PGC-1α, a master regulator of mitochondrial biogenesis, is also influenced by dihydromyricetin. Dihydromyricetin has been shown to improve skeletal muscle insulin sensitivity by inducing autophagy through the activation of the AMPK-PGC-1α-Sirt3 signaling pathway.

MAPK and STAT5 Pathway Involvement

Dihydromyricetin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 5 (STAT5) pathways. The MAPK family, which includes ERK, JNK, and p38, is involved in various cellular processes, including inflammation and cell proliferation. nih.gov Some studies have indicated that dihydromyricetin can inhibit the MEK/ERK pathway, which can contribute to its beneficial effects on glucose uptake. nih.gov In the context of cancer, dihydromyricetin has been found to promote apoptosis and autophagy in head and neck squamous cell carcinoma cells through the generation of reactive oxygen species (ROS) and the subsequent activation of STAT3, a member of the STAT family of transcription factors. nih.gov The modulation of these pathways contributes to the diverse pharmacological effects of dihydromyricetin.

GABA Receptor Modulation in Neurobiological Contexts

This compound (DHM) has been identified as a significant modulator of the γ-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the central nervous system. numberanalytics.comscielo.org.mx The action of DHM on GABAergic neurotransmission, particularly through GABAA receptors, underlies some of its notable neurobiological effects. nih.gov GABAA receptors are ligand-gated ion channels that, upon activation, allow chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. scielo.org.mxwikipedia.org

In neurobiological contexts related to anxiety, DHM has shown promise by restoring impaired GABAergic neurotransmission. In a mouse model of anxiety induced by social isolation, deficits were observed in GABAA receptor-mediated currents. nih.gov Treatment with DHM successfully restored this GABAergic transmission and synaptic function, which correlated with a decrease in anxiety-like behaviors. nih.gov The mechanism appears to be linked to the restoration of intracellular ATP levels and the expression of gephyrin, a key scaffolding protein that anchors GABAA receptors at postsynaptic sites. nih.govfrontiersin.org

The modulation by DHM extends to both synaptic and extrasynaptic GABAA receptors, which are responsible for phasic and tonic inhibition, respectively. nih.gov Previous work has established that DHM can inhibit the effects of alcohol on GABAA receptors, suggesting a potential mechanism for its anxiolytic properties. nih.gov This interaction with the GABAergic system highlights DHM's potential as a compound for addressing conditions linked to GABAergic dysfunction. nih.govnih.gov

Table 1: Research Findings on this compound's GABA Receptor Modulation

Experimental Model Key Findings Proposed Mechanism of Action
Socially isolated mice (anxiety model) DHM restored impaired GABAergic neurotransmission and reduced anxiety-like behavior. nih.gov Restoration of intracellular ATP and gephyrin expression, leading to improved synaptic function. nih.gov
SH-SY5Y cells (ethanol toxicity model) DHM completely prevented ethanol-induced reduction in cell viability. nih.gov Mediated primarily via the benzodiazepine (B76468) receptor site of the GABAA receptor. nih.gov

Regulation of Inflammatory Mediators and Responses by this compound

This compound exerts potent anti-inflammatory effects by intervening in multiple stages of the inflammatory cascade. Its mechanisms include the suppression of pro-inflammatory cytokine production, inhibition of inflammasome activation, and modulation of immune cell functions through specific signaling pathways.

A hallmark of inflammation is the elevated production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). mdpi.comnih.govmdpi.com These molecules are central to orchestrating the inflammatory response, and their dysregulation is implicated in numerous chronic inflammatory diseases. mdpi.compneumon.org this compound has been shown to effectively suppress the expression of these key cytokines.

In various experimental models, DHM treatment leads to a significant reduction in the levels of TNF-α, IL-6, and IL-1β. For instance, in rats treated with lipopolysaccharide (LPS), a potent inflammatory stimulus, DHM administration lowered the plasma levels of IL-1β and TNF-α. nih.gov Similarly, in studies using LPS-stimulated skin cells, DHM inhibited the production of IL-6. jcu.cz This suppressive activity is often linked to the inhibition of upstream signaling pathways, such as the NF-κB pathway, which is a critical transcriptional regulator of pro-inflammatory genes. By downregulating these cytokines, DHM can ameliorate the intensity of the inflammatory response. nih.gov

Table 2: this compound's Modulation of Pro-inflammatory Cytokines

Cytokine Experimental Model/Context Observed Effect
TNF-α LPS-treated rats nih.gov Decreased plasma levels. nih.gov
IL-6 LPS-stimulated skin cells (keratinocytes and fibroblasts) jcu.cz Dose-dependent inhibition of production. jcu.cz

The inflammasome is a multiprotein complex within the cell that plays a critical role in the innate immune system by activating inflammatory processes. frontiersin.orgfrontiersin.org The NLRP3 inflammasome, in particular, responds to a wide array of danger signals and, upon activation, triggers the cleavage of pro-caspase-1 into its active form. frontiersin.org Active caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β, into their mature, secreted forms. frontiersin.orgfrontiersin.org Aberrant activation of the NLRP3 inflammasome is a known driver of numerous inflammatory diseases. frontiersin.orgnih.gov

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome pathway. nih.govfrontiersin.org In human umbilical vein endothelial cells (HUVECs), DHM was shown to inhibit NLRP3 inflammasome-dependent pyroptosis—a form of pro-inflammatory cell death—induced by palmitic acid. nih.gov This protective effect was associated with the activation of the Nrf2 signaling pathway, which helps to mitigate oxidative stress, a key trigger for NLRP3 activation. nih.gov Furthermore, in a model of doxorubicin-induced cardiotoxicity, DHM was found to prevent heart damage by inhibiting NLRP3 inflammasome activation through a mechanism involving the SIRT1 pathway. frontiersin.org By blocking the assembly and activation of the NLRP3 inflammasome, DHM effectively curtails the maturation and release of IL-1β, thereby dampening the inflammatory response. nih.govfrontiersin.org

Table 3: this compound's Inhibition of the NLRP3 Inflammasome

Cell/Disease Model Associated Regulatory Pathway Outcome of Inhibition
Human Umbilical Vein Endothelial Cells (HUVECs) Nrf2 signaling pathway Inhibition of pyroptosis and IL-1β maturation. nih.gov
Doxorubicin-induced cardiotoxicity SIRT1 pathway Prevention of cardiac toxicity. frontiersin.org

This compound can also modulate the inflammatory environment by influencing the function of vascular endothelial cells through the DDAH1-ADMA-eNOS-NO pathway. frontiersin.org This pathway is crucial for regulating the production of nitric oxide (NO), a key signaling molecule with anti-inflammatory properties in the vasculature. frontiersin.orgnih.gov Endothelial nitric oxide synthase (eNOS) produces NO, but its activity can be inhibited by an endogenous compound called asymmetric dimethylarginine (ADMA). nih.govnih.gov

The enzyme dimethylarginine dimethylaminohydrolase-1 (DDAH1) is responsible for degrading ADMA. nih.govmdpi.com By breaking down ADMA, DDAH1 effectively removes the "brake" on eNOS, leading to increased NO production. frontiersin.org Enhanced NO bioavailability improves endothelial function and reduces vascular inflammation. frontiersin.org Research in ApoE−/− mice, a model for atherosclerosis, has shown that this compound can increase the expression of DDAH1 by downregulating microRNA-21, a molecule that targets DDAH1. frontiersin.org This action enhances NO production, which in turn improves endothelial cell function and reduces vascular inflammation and lipid metabolism disturbances, highlighting a sophisticated mechanism by which DHM exerts its anti-inflammatory effects on the vascular system. frontiersin.org

Mechanisms of this compound's Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in cellular damage and the progression of many diseases. nih.gov this compound is a potent antioxidant that acts through various mechanisms to combat oxidative stress.

One of the primary antioxidant mechanisms of this compound is its ability to directly neutralize harmful free radicals. nih.gov This activity has been demonstrated through several standard in vitro antioxidant assays. mdpi.comnih.gov These assays use stable radical species to measure the radical-scavenging or hydrogen-donating ability of a compound. nih.govcore.ac.uk

The DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors. mdpi.comresearchgate.net Similarly, the ABTS⁺• (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay measures the capacity of an antioxidant to reduce the pre-formed ABTS radical cation. nih.govcore.ac.uk this compound has shown efficacy in these assays, indicating its capacity to directly interact with and neutralize these reactive species. nih.gov This direct scavenging activity also extends to biologically relevant radicals like the superoxide anion (•O₂(-)), a primary ROS produced in mitochondria. nih.gov By scavenging these radicals, DHM helps to prevent the initiation and propagation of oxidative chain reactions, thereby protecting cells from oxidative damage. medchemexpress.eu

Table 4: Summary of this compound's Direct Radical Scavenging Activity

Radical Species Assay Method Summary of Scavenging Effect
DPPH• (2,2-diphenyl-1-picrylhydrazyl) Spectrophotometric assay measuring the reduction of the DPPH radical. core.ac.ukresearchgate.net DHM demonstrates the ability to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
ABTS⁺• (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization assay where antioxidants reduce the pre-formed ABTS radical cation. nih.gov DHM effectively reduces the ABTS⁺• radical, indicating potent scavenging activity against this species.

Metal Ion Chelation Properties (e.g., Fe(2+))

Transition metal ions, such as ferrous iron (Fe(2+)), can contribute to cellular damage by catalyzing the formation of reactive oxygen species (ROS) through Fenton-type reactions. The ability of a compound to chelate these metal ions is a key mechanism of antioxidant defense, as it sequesters the ion and prevents it from participating in these harmful reactions.

Polyphenols, a broad class of compounds to which this compound belongs, are known for their metal-chelating activities. nih.gov The chemical structure of flavonoids, a subclass of polyphenols, allows them to bind with metal ions. Specifically, the presence of multiple hydroxyl groups and a ketone group in their structure are key features for this chelating ability. academicjournals.org The process of chelation involves the formation of a ring-like structure between the chelating agent and the metal ion, which can prevent the metal from engaging in detrimental metabolic activities. researchgate.net

The chelation of ferrous ions (Fe(2+)) can be experimentally determined using methods such as the ferrozine (B1204870) assay. In this assay, ferrozine forms a colored complex with Fe(2+). When a chelating agent is present, it will bind to the Fe(2+) ions, preventing the formation of the ferrozine-Fe(2+) complex and causing a measurable decrease in the color of the solution. academicjournals.org This reduction in color is proportional to the chelating activity of the substance being tested. academicjournals.org While the general class of flavonoids to which this compound belongs is known for iron chelation, specific studies detailing the Fe(2+) chelating capacity and stoichiometry for this compound are areas of ongoing research.

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., SOD, GSH)

The body possesses a sophisticated endogenous antioxidant defense system to neutralize the damaging effects of reactive oxygen species (ROS). This system includes several key enzymes, such as superoxide dismutase (SOD), catalase (CAT), and the glutathione (B108866) (GSH) system. news-medical.netnih.gov These enzymes work in a coordinated fashion to detoxify ROS and maintain cellular redox homeostasis. xiahepublishing.com

Superoxide Dismutase (SOD): This enzyme is at the forefront of the antioxidant defense, catalyzing the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂). news-medical.nete-cep.org There are different forms of SOD, containing metal cofactors like copper, zinc, and manganese, which are located in various cellular compartments, including the cytoplasm and mitochondria. news-medical.nete-cep.org

Glutathione (GSH) System: This system plays a central role in cellular protection. Glutathione, a tripeptide, can directly neutralize ROS. news-medical.net The key enzyme, glutathione peroxidase (GPx), utilizes glutathione to reduce hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively. mdpi.com Glutathione reductase (GR) then regenerates the oxidized glutathione (GSSG) back to its reduced form (GSH), ensuring a continuous supply for antioxidant reactions. mdpi.com

Metabolic Regulation at the Cellular Level by this compound

Regulation of Lipid and Glucose Metabolism Pathways

This compound has been shown to exert significant regulatory effects on both lipid and glucose metabolism, which are intricately linked cellular processes. nih.gove-dmj.org Disturbances in these pathways are characteristic of various metabolic disorders. frontiersin.org

In the context of lipid metabolism , this compound has demonstrated the ability to inhibit de novo lipogenesis, the process of synthesizing fatty acids. nih.gov This is achieved, in part, through the modulation of key regulatory pathways such as the farnesoid X receptor (FXR)-sterol regulatory element-binding protein 1c (SREBP-1c) pathway in the liver. nih.gov SREBP-1c is a major transcription factor that controls the expression of genes involved in fatty acid synthesis. By influencing this pathway, this compound can help reduce the accumulation of lipids in hepatocytes.

Regarding glucose metabolism , this compound has been found to improve glucose homeostasis. nih.gov One of the proposed mechanisms for this effect is the improvement of insulin resistance. nih.gov Insulin is a key hormone that regulates blood glucose levels by promoting glucose uptake and utilization in peripheral tissues and suppressing glucose production in the liver. mdpi.com By enhancing insulin sensitivity, this compound can contribute to better glycemic control.

Table 1: Effects of this compound on Key Regulators of Lipid and Glucose Metabolism

Metabolic PathwayKey RegulatorEffect of this compound
Lipid Metabolism Farnesoid X Receptor (FXR)Activation nih.gov
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)Inhibition nih.gov
Glucose Metabolism Insulin SignalingImprovement of resistance nih.gov

Modulation of Bile Acid Metabolism

Bile acids are not only crucial for the digestion and absorption of dietary fats but also act as signaling molecules that regulate various metabolic processes, including their own synthesis and transport. sochob.clki.se The farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5) are key receptors through which bile acids exert their signaling functions. nih.gov

Specifically, in the context of intestinal inflammation, this compound has been shown to restore the metabolism of microbial bile acids. nih.gov It can enrich the population of beneficial gut bacteria, such as Lactobacillus and Akkermansia, which are correlated with increased levels of unconjugated bile acids like chenodeoxycholic acid and lithocholic acid. nih.gov These bile acids can then activate receptors like FXR and TGR5, contributing to the maintenance of intestinal integrity and the amelioration of inflammation. nih.gov The anti-obesity effects of this compound may also be partly attributed to its positive influence on bile acid metabolism through the activation of FXR. nih.gov

Table 2: this compound's Influence on Bile Acid Metabolism and Signaling

Aspect of Bile Acid MetabolismEffect of this compoundKey Mediators
Microbial Bile Acid Metabolism Restoration nih.govGut microbiota (e.g., Lactobacillus, Akkermansia) nih.gov
Bile Acid Receptor Signaling Activation nih.govnih.govFarnesoid X Receptor (FXR), TGR5 nih.gov
Enterohepatic Circulation Modulation nih.govBile salt hydrolase activity nih.gov

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production and are involved in a wide array of metabolic processes. nih.govmdpi.com Mitochondrial bioenergetics, which encompasses the processes of energy conversion and utilization within the mitochondria, is fundamental to cellular health. frontiersin.org Dysfunctional mitochondria are implicated in a variety of diseases. mdpi.com

Key aspects of mitochondrial function include the maintenance of the mitochondrial membrane potential (ΔΨm), the production of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation, and the regulation of cellular signaling pathways. thno.org

While direct and extensive research on the impact of this compound on mitochondrial bioenergetics is still emerging, its known effects on metabolic pathways suggest a potential influence on mitochondrial activity. Given that this compound affects lipid and glucose metabolism, it is plausible that it also modulates mitochondrial processes such as fatty acid β-oxidation and the tricarboxylic acid (TCA) cycle, which are central to mitochondrial energy production. Further investigation is needed to elucidate the specific mechanisms by which this compound may impact mitochondrial function and bioenergetics.

Cellular Homeostasis and Death Pathway Modulation by this compound

Cellular homeostasis is a tightly regulated process that ensures the stability of the intracellular environment. When cells are subjected to irreparable damage or stress, they can activate programmed cell death pathways to eliminate themselves in a controlled manner, thereby maintaining tissue health. nih.govqiagen.com Major regulated cell death pathways include apoptosis, necroptosis, and pyroptosis. nih.gov

Apoptosis: A well-characterized form of programmed cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing an inflammatory response. qiagen.commdpi.com

Autophagy: A cellular process responsible for the degradation of damaged organelles and proteins. nih.gov While primarily a survival mechanism, under certain conditions, it can lead to cell death. nih.gov

The balance between cell survival and cell death pathways is critical. mdpi.com Disruptions in this balance can contribute to the pathogenesis of various diseases. nih.gov For instance, a shift towards apoptosis can be a response to cellular stress, including endoplasmic reticulum (ER) stress induced by factors like lipid overload. mdpi.com

The role of this compound in modulating these cellular homeostasis and death pathways is an active area of investigation. Given its effects on metabolic stress and inflammation, it is conceivable that this compound could influence the signaling cascades that control these fundamental cellular processes. For example, by alleviating metabolic stress, it might promote cell survival pathways. Conversely, in the context of diseased or damaged cells, it could potentially modulate cell death pathways to facilitate their clearance. Elucidating the precise impact of this compound on these intricate cellular decisions will provide deeper insights into its therapeutic potential.

Apoptosis Induction Mechanisms (e.g., p53/Bax, Caspase-3 Pathways)

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the modulation of critical signaling pathways. nih.govnih.gov A key mechanism involves the p53 signaling pathway. nih.govmdpi.com The p53 protein, a well-known tumor suppressor, can trigger apoptosis in response to cellular stress. thermofisher.comwaocp.org Research indicates that this compound can upregulate the expression of p53. nih.gov

This upregulation of p53, in turn, positively influences the expression of pro-apoptotic proteins like Bax (Bcl2-Associated-X Protein). nih.govmdpi.com Bax plays a crucial role in the intrinsic apoptotic pathway by promoting the release of mitochondrial cytochrome c. mdpi.comthermofisher.com The released cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process. mdpi.com

Specifically, this compound treatment has been linked to the activation of caspase-3, a key executioner caspase. nih.gov The activation of caspase-3 ultimately leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.govoncotarget.com Studies have demonstrated that this compound treatment leads to increased levels of cleaved caspase-3 in a concentration-dependent manner in hepatocellular carcinoma cells. nih.gov

The proposed mechanism suggests that this compound-induced upregulation of p53 increases the expression of Bax, which then leads to the activation of caspase-3, culminating in cell apoptosis. nih.gov It is noteworthy that while p53 can also activate caspase-9, some studies on this compound did not observe activation of this particular caspase. nih.gov

Table 1: Key Proteins in this compound-Induced Apoptosis

ProteinRole in ApoptosisEffect of this compound
p53 Tumor suppressor, transcription factor that regulates apoptosis. thermofisher.comwaocp.orgUpregulated. nih.gov
Bax Pro-apoptotic protein, promotes mitochondrial outer membrane permeabilization. mdpi.comthermofisher.comUpregulated. nih.gov
Caspase-3 Executioner caspase, cleaves cellular substrates to execute apoptosis. nih.govoncotarget.comActivated. nih.gov

Autophagy Regulation

Autophagy is a cellular process involving the degradation of cellular components through lysosomes, which can either promote cell survival or cell death depending on the context. This compound has been found to regulate autophagy in various cell types. nih.govnih.gov

In the context of diabetic nephropathy, dihydromyricetin has been shown to promote autophagy, which in turn attenuates renal interstitial fibrosis. bjbms.org This effect is mediated through the regulation of the miR-155-5p/PTEN signaling pathway and the PI3K/AKT/mTOR signaling pathway. bjbms.org Specifically, dihydromyricetin was found to inhibit the expression of miR-155-5p and promote the expression of its target gene, PTEN. bjbms.org This leads to the inhibition of the PI3K/AKT/mTOR pathway, a key negative regulator of autophagy, thereby promoting autophagic activity. bjbms.org

In head and neck squamous cell carcinoma (HNSCC), dihydromyricetin also induces autophagy. nih.gov This induction is linked to the production of reactive oxygen species (ROS) and the activation of the STAT3 signaling pathway. nih.gov However, in this cancer context, autophagy appears to act as a cytoprotective mechanism, as inhibiting it sensitizes the cancer cells to dihydromyricetin-induced apoptosis. nih.gov

Modulation of Pyroptosis and Ferroptosis

Recent research has begun to explore the effects of this compound on other forms of programmed cell death, namely pyroptosis and ferroptosis.

Pyroptosis is a pro-inflammatory form of regulated cell death. nih.govfrontiersin.orgmdpi.com Studies suggest that dihydromyricetin can ameliorate pyroptosis. frontiersin.org One mechanism by which it achieves this is through the activation of the Nrf2 signaling pathway, which in turn inhibits the activation of the NLRP3 inflammasome by reducing mitochondrial ROS. frontiersin.org Dihydromyricetin has also been shown to inhibit the activation of caspase-1 and the expression of IL-1β, key components of the pyroptotic pathway, in a mouse model of Alzheimer's disease. frontiersin.org

Ferroptosis is an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides. frontiersin.org While direct studies on this compound's modulation of ferroptosis are emerging, related compounds and pathways offer insights. For instance, some anticancer agents can induce ferroptosis by consuming glutathione and generating ROS. medchemexpress.eu Given that this compound can influence ROS levels, its potential role in modulating ferroptosis warrants further investigation. nih.gov Some research points to a dual-inductive system where an iron-containing nanoparticle combined with a ferroptosis inducer can trigger both ferroptosis and pyroptosis for anticancer effects. nih.gov

Enzyme and Transporter System Interactions of this compound

Glutathione S-Transferase (GST) Induction Research

Glutathione S-transferases (GSTs) are a family of phase II detoxification enzymes that play a crucial role in protecting cells from xenobiotics and oxidative stress. researchgate.netmdpi.com The induction of GSTs is considered a significant mechanism for cancer chemoprevention. researchgate.net

Research has shown that this compound, a reduction product of myristicin (B1677595), retains GST-inducing activity. nih.gov In a study using female A/J mice, both myristicin and this compound were tested for their ability to inhibit benzo[a]pyrene-induced tumor formation. nih.gov While myristicin showed significant inhibition of lung tumor multiplicity, this compound produced a less pronounced effect. nih.gov In the forestomach, both compounds exhibited inhibitory effects on tumor formation. nih.gov The induction of GST activity is proposed as a major mechanism for this inhibition of carcinogenesis. nih.gov

The induction of GSTs by various compounds is often mediated through transcription factors like Nrf2. nih.gov Phytochemicals are known to increase the activity or induce the expression of GSTs. researchgate.net

Table 2: GST Induction and Anti-tumorigenic Effects of Myristicin and this compound

CompoundGST-Inducing ActivityInhibition of Lung Tumor MultiplicityInhibition of Forestomach Tumor Formation
Myristicin High65%31%
This compound RetainedSmall or insignificant27%

P-glycoprotein (Pgp) Inhibition Studies

P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1), is an efflux transporter that actively pumps a wide range of substrates out of cells. mdpi.comscielo.br This action can lead to multidrug resistance in cancer cells and affect the bioavailability of various drugs. scielo.brmdpi.com

Inhibitors of Pgp are sought after to overcome these challenges. scielo.brmdpi.com Pgp inhibition can occur through several mechanisms, including competitive, non-competitive, or allosteric blocking of substrate binding sites, interference with ATP hydrolysis, or alteration of the cell membrane's lipid integrity. pensoft.net

While direct and extensive studies specifically detailing the Pgp inhibitory activity of this compound are not widely available in the provided context, the general class of flavonoids has been investigated for such properties. The evaluation of new drug candidates for their potential to interact with Pgp is a crucial step in drug development to anticipate clinical drug-drug interactions. nih.gov This often involves in vitro assays using probe substrates like digoxin (B3395198) to determine the inhibitory potential (IC50 values) of a test compound. nih.gov

Cytochrome P450 (CYP) Enzyme Interactions and Metabolic Implications

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast number of drugs and other xenobiotics. mdpi.comnih.gov They are primarily responsible for phase I metabolic reactions, such as oxidation, which generally make compounds more water-soluble for excretion. nih.gov

The major human CYP enzymes involved in drug metabolism belong to the CYP1, CYP2, and CYP3 families, with CYP3A4 being responsible for the metabolism of over 50% of medicines. mdpi.commedsafe.govt.nz Interactions with the CYP system, either through inhibition or induction, are a major source of drug-drug interactions. nih.govfda.gov Inhibition of a CYP enzyme can lead to increased plasma concentrations of a co-administered drug that is a substrate for that enzyme, potentially causing toxicity. mdpi.com Conversely, induction can decrease the efficacy of a substrate drug by accelerating its metabolism. mdpi.com

The metabolic fate of this compound itself and its potential to inhibit or induce various CYP isoforms are critical considerations for its therapeutic development. Time-dependent inhibition, where a compound's metabolite irreversibly binds to and inactivates a CYP enzyme, is another important aspect of these interactions. redalyc.org Given the central role of CYP enzymes in drug metabolism, understanding the interactions of this compound with this system is essential to predict its pharmacokinetic profile and potential for clinical drug interactions.

Preclinical Research Applications and Pharmacological Potentials of Dihydromyristicin

Hepatoprotective and Liver Disease Models (In vitro and Animal Studies)

Dihydromyristicin has demonstrated significant protective effects in various preclinical models of liver injury and disease. Its biological activities appear to target key pathways involved in metabolism, inflammation, and cell death.

Amelioration of Alcoholic and Chemical-Induced Liver Injury

Excessive alcohol consumption is a primary cause of chronic liver disease, which can progress from fatty liver (steatosis) to more severe conditions like steatohepatitis and cirrhosis. plos.org The mechanisms behind alcohol-induced liver damage involve increased oxidative stress from alcohol metabolism, inflammatory responses, and the accumulation of lipids. plos.orgnih.gov Flavonoids are investigated for their potential to protect the liver from such damage. plos.org

In animal models of chronic alcohol-induced liver injury, this compound has been shown to reduce liver steatosis, lower liver triglycerides, and decrease liver injury markers. plos.orgresearchgate.net Studies in mice chronically fed ethanol (B145695) demonstrated that this compound treatment led to improved liver health. plos.org The proposed mechanisms for this protection include the enhancement of ethanol metabolism and the suppression of inflammatory responses. plos.orgresearchgate.net For instance, research indicates that this compound can reduce serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are common indicators of liver damage. nih.gov It also appears to lower serum triglycerides (TG) and total bilirubin (B190676) (TBIL), further suggesting an improvement in liver function. nih.gov

The protective effects are also linked to this compound's ability to combat oxidative stress. nih.gov During alcohol metabolism, an overproduction of reactive oxygen species (ROS) can lead to cellular damage. nih.gov this compound has been observed to enhance the activity of the body's natural antioxidant enzymes. nih.gov While direct studies on this compound against specific chemical-induced liver injuries are emerging, its known antioxidant and anti-inflammatory properties suggest a potential protective role in models using hepatotoxic chemicals like carbon tetrachloride (CCl4). researchgate.netnih.gov

Table 1: Summary of this compound's Effects in Preclinical Models of Alcohol-Induced Liver Injury
Model SystemKey FindingsObserved MechanismsReference
C57BL/6J Mice (Chronic Ethanol Feeding)Reduced liver steatosis, liver triglycerides, and liver injury markers.Enhanced ethanol metabolism, suppressed inflammatory cytokine expression. plos.org, researchgate.net
Mouse Model (Acute Alcohol Exposure)Decreased serum ALT and AST; Reduced serum TG and TBIL.Enhanced antioxidant enzyme activity. nih.gov

Mitigation of Non-Alcoholic Fatty Liver Disease (NAFLD) in Animal Models

Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver, which can lead to inflammation (non-alcoholic steatohepatitis or NASH) and more severe liver damage. spandidos-publications.comnih.gov Animal models, including those using high-fat diets or genetic modifications like ob/ob mice, are crucial for studying the progression of NAFLD and testing potential therapies. spandidos-publications.com

Research on this compound has shown its potential to mitigate features of NAFLD in these models. A central finding is its ability to reduce lipid accumulation in the liver. plos.org The mechanism appears to involve the modulation of key metabolic regulators. Studies have reported that this compound treatment resulted in the increased activation of AMP-activated protein kinase (AMPK). plos.org AMPK is a critical enzyme in cellular energy homeostasis, and its activation can lead to a decrease in fat synthesis and an increase in fatty acid oxidation.

Specifically, the activation of AMPK by this compound was shown to affect its downstream targets, including acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase 1 (CPT-1a). plos.org By modulating these pathways, this compound helps to correct the lipid dysregulation that is a hallmark of NAFLD. plos.org

Table 2: Key Molecular Targets of this compound in NAFLD Models
Target MoleculeEffect of this compoundMetabolic ConsequenceReference
AMP-activated protein kinase (AMPK)Increased activationSwitches cellular metabolism from anabolic to catabolic pathways. plos.org
Acetyl-CoA Carboxylase (ACC)Modulated by AMPK activationInhibition of fatty acid synthesis. plos.org
Carnitine Palmitoyltransferase 1 (CPT-1a)Modulated by AMPK activationPromotion of fatty acid oxidation. plos.org

Anticancer Effects in Hepatocellular Carcinoma (HCC) Cell Lines and Animal Models

Hepatocellular carcinoma (HCC) is a primary liver cancer with a high mortality rate, making the search for effective therapeutic agents critical. researchgate.netmdpi.com Preclinical research has explored this compound's effects using various HCC cell lines and animal xenograft models. spandidos-publications.commdpi.com

In vitro studies have consistently shown that this compound inhibits cell proliferation and induces apoptosis (programmed cell death) in multiple human HCC cell lines, including HepG2, Hep3B, and QGY7701. researchgate.netspandidos-publications.com A significant finding is that these cytotoxic effects appear to be selective for cancer cells, as this compound did not show significant toxicity to normal human liver cell lines in the same studies. researchgate.netspandidos-publications.com

The primary mechanism for its anticancer activity involves the activation of the p53 tumor suppressor pathway. plos.orgresearchgate.netspandidos-publications.com Research demonstrates that this compound upregulates p53 expression, which in turn triggers the apoptotic cascade by altering the ratio of Bcl-2 family proteins and activating key executioner proteins like cleaved caspase-3. plos.orgspandidos-publications.com Other identified mechanisms include the induction of G2/M cell cycle arrest via the Chk1/Chk2/Cdc25C pathway and the disruption of lipid rafts by reducing cholesterol, which suppresses signaling pathways (like EGFR/PI3K/Akt) involved in cell migration and invasion.

Furthermore, in vivo studies using xenograft models, where human HCC tumors are transplanted into nude mice, have shown that treatment with this compound resulted in the inhibition of tumor growth and even remission. spandidos-publications.com

Table 3: Summary of this compound's Anticancer Mechanisms in HCC Models
MechanismKey Molecular EventsOutcomeReference
Induction of ApoptosisUpregulation of p53; modulation of Bcl-2/Bax ratio; activation of caspase-3.Programmed cell death of HCC cells. plos.orgresearchgate.netspandidos-publications.comspandidos-publications.com
Inhibition of ProliferationInduction of G2/M cell cycle arrest via Chk1/Chk2/Cdc25C pathway.Halts cancer cell division.
Inhibition of Migration/InvasionReduction of cellular cholesterol; disruption of lipid rafts; inhibition of EGFR/PI3K/Akt signaling.Reduces metastatic potential.
In Vivo Tumor RegressionAntitumor activity observed in nude mice with xenotransplanted tumors.Inhibition of tumor growth. spandidos-publications.com

Neurobiological Research Models (In vitro and Animal Studies)

The neuroprotective potential of this compound is an active area of investigation, with studies focusing on its ability to counteract neuroinflammation and protect against the cellular damage seen in models of neurodegenerative diseases. spandidos-publications.com

Reduction of Neuroinflammation

Neuroinflammation is a common factor in many neurological disorders. This compound has demonstrated potent anti-inflammatory properties in various preclinical models. Its mechanism of action has been linked to the modulation of specific inflammatory signaling pathways.

Studies have shown that this compound can reduce endotoxic inflammation by suppressing the activation of the PI3K/Akt/NF-κB signaling pathway, which is a central regulator of the inflammatory response. This action is mediated by its ability to inhibit reactive oxygen species (ROS). By repressing ROS-mediated activation of this pathway, this compound effectively reduces the production of pro-inflammatory cytokines, highlighting its potential application in research models of neuroinflammation.

Protective Effects in Models of Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's disease)

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons, oxidative stress, and chronic neuroinflammation. The effects of this compound have been evaluated in various in vitro and animal models of these diseases. spandidos-publications.com

Research indicates that this compound exerts neuroprotective effects, including antioxidant and anti-inflammatory actions, which are relevant to the pathologies of these disorders. spandidos-publications.com Studies in animal models of diseases such as Alzheimer's and Parkinson's have suggested that this compound can improve motor and cognitive behaviors. Its ability to reduce oxidative damage and neuroinflammation points to its potential as a research compound for investigating therapeutic strategies aimed at slowing the progression of neurodegeneration. spandidos-publications.com

Table 4: Summary of this compound's Effects in Neurobiological Models
Research AreaModel SystemKey FindingsReference
NeuroinflammationIn vitro / In vivo modelsReduces endotoxic inflammation by repressing ROS-mediated PI3K/Akt/NF-κB signaling.,
NeurodegenerationAnimal models of Alzheimer's and Parkinson's diseaseExhibits antioxidant, anti-inflammatory, and neuroprotective effects; improves motor and cognitive behavior., spandidos-publications.com

Counteracting Ethanol-Induced Neurological Effects in Animal Models

This compound has shown notable potential in mitigating the neurological effects of alcohol intoxication and withdrawal in animal studies. nih.govconsensus.app Research indicates that DHM can counteract acute alcohol intoxication, reduce withdrawal symptoms such as increased anxiety and seizure susceptibility, and decrease voluntary alcohol consumption in rats. nih.govnih.gov

The primary mechanism behind these effects appears to be DHM's interaction with GABA-A receptors in the brain, which are significant targets for alcohol. nih.govnih.gov Alcohol typically enhances the inhibitory effects of these receptors. scielo.brscielo.org.mx DHM has been shown to antagonize the potentiation of GABA-A receptors caused by acute ethanol exposure. nih.govnih.gov It also appears to prevent the neuroadaptive changes in these receptors that occur with chronic alcohol exposure and withdrawal, including alterations in the expression of specific receptor subunits. nih.govnih.gov

Interestingly, the anti-alcohol effects of DHM can be blocked by flumazenil, a benzodiazepine (B76468) antagonist. nih.govnih.gov This suggests that DHM's interaction with GABA-A receptors involves the benzodiazepine binding sites. nih.govnih.gov In vitro studies have further supported this by showing that DHM competitively inhibits the binding of flunitrazepam, a benzodiazepine, to these sites. nih.gov In mouse models, DHM has been observed to significantly reduce the loss of righting reflex induced by high doses of ethanol. mdpi.com Furthermore, in cell line studies, DHM has demonstrated a protective effect against ethanol-induced toxicity. nih.gov

Metabolic Disorder Research (In vitro and Animal Models)

Management of Diabetes and Improvement of Insulin (B600854) Sensitivity

Preclinical studies suggest that this compound may have beneficial effects on diabetes and insulin sensitivity. In both in vitro and in vivo models, DHM has been shown to improve insulin sensitivity. nih.gov One of the proposed mechanisms is its ability to promote autophagy in skeletal muscle cells through the activation of the AMPK-PGC-1α-SIRT3 signaling pathway. nih.gov

Research in animal models of diet-induced obesity has shown that DHM can improve glucose and lipid metabolic disorders. nih.gov It has also been found to facilitate the movement of glucose transporters, such as GLUT1, to the cell membrane by activating AMPK, which in turn increases glucose uptake. nih.gov Furthermore, DHM has been observed to reduce inflammatory cytokines that are associated with insulin resistance. nih.gov In vitro studies using retinal pigment epithelial cells have indicated that DHM can protect against high-glucose-induced oxidative stress, suggesting a potential role in mitigating diabetic retinopathy. nih.gov

Protective Effects in Atherosclerosis Models

This compound is being investigated for its potential protective role in atherosclerosis. Animal models are crucial in this research, as they allow for the study of the disease's progression and the effects of potential therapies. nih.gov Atherosclerosis is a chronic inflammatory condition characterized by the buildup of plaques in the arteries, a process in which oxidative stress plays a significant role. mdpi.comjucvm.comresearchgate.net

Studies in animal models have shown that certain interventions can reverse atherosclerotic processes. mdpi.com Research on other natural compounds has demonstrated that they can exert protective effects by reducing oxidative stress and inflammation within the arterial walls. For instance, some compounds have been shown to inhibit the expression of adhesion molecules, reduce the formation of foam cells (macrophages that have engulfed lipids), and lower lipid peroxidation. mdpi.comjucvm.com While direct evidence for this compound's effect on atherosclerosis is still emerging, its known anti-inflammatory properties suggest a potential mechanism for protection. mdpi.com The use of animal models, such as apolipoprotein E-deficient (apoE-/-) mice, is a common approach to study the development of atherosclerosis and the impact of therapeutic agents. mdpi.com

Impact on Obesity and Adipogenesis

This compound has demonstrated potential anti-obesity effects in preclinical research by influencing adipogenesis and promoting the "browning" of white adipose tissue (WAT). nih.gov Adipogenesis is the process by which fat cells (adipocytes) develop. nih.gov

In animal models of diet-induced obesity, DHM has been shown to reduce body weight, decrease the mass of white adipose tissue, and improve associated metabolic issues like hepatic steatosis. nih.gov A key finding is that DHM appears to induce the browning of inguinal white adipose tissue, which means it promotes the formation of "beige" or "brite" adipocytes within white fat depots. nih.gov These beige adipocytes have a higher capacity for energy expenditure. nih.gov

The mechanism for this browning effect is linked to the upregulation of proteins like uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor gamma coactivator (PGC)-1α, which are markers of thermogenic fat cells. nih.gov DHM has also been found to enhance the expression of interferon regulatory factor 4 (IRF4), a key regulator of PGC-1α. nih.gov In vitro studies using primary adipocytes have confirmed that DHM can stimulate the browning process, leading to smaller lipid droplets and increased energy expenditure, as evidenced by higher oxygen consumption rates. nih.gov Furthermore, other research has indicated that DHM can have an anti-adipogenic effect by reducing the phosphorylation of peroxisome proliferator-activated receptor γ (PPARγ), a crucial transcription factor in adipocyte differentiation. nih.gov

Anti-cancer Research beyond Liver Cancer (In vitro and Animal Studies)

This compound has shown potential anti-cancer effects in various cancer types beyond liver cancer, as demonstrated in numerous in vitro and in vivo studies. mdpi.comnih.gov Research has explored its impact on lung cancer, breast cancer, melanoma, and malignancies of the reproductive system. mdpi.com

The proposed anti-cancer mechanisms of DHM are multifaceted and include:

Anti-proliferation: Inhibiting the growth of cancer cells. mdpi.com

Apoptosis induction: Triggering programmed cell death in cancerous cells. mdpi.com

Anti-angiogenesis: Preventing the formation of new blood vessels that tumors need to grow. mdpi.com

Inhibition of invasion and migration: Stopping cancer cells from spreading to other parts of the body. mdpi.com

DHM has been shown to regulate several key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, mTOR signaling, and NF-κB. mdpi.com It can also influence the expression of non-coding RNAs and modulate endoplasmic reticulum stress-driven signaling. mdpi.com Furthermore, DHM has been observed to have a dual-regulatory effect on autophagy in different cancer types, promoting it in some while inhibiting it in others. mdpi.com Studies have also highlighted DHM's ability to synergistically enhance the effects of conventional chemotherapy drugs. mdpi.com

Renal and Pulmonary System Research Models

The close relationship and crosstalk between the renal and pulmonary systems mean that dysfunction in one organ can significantly impact the other. nih.govjapi.org Acute kidney injury (AKI), for instance, is a known risk factor for developing acute lung injury (ALI), and vice versa. nih.govfrontiersin.org This interplay often involves inflammatory and immune-mediated responses. nih.govjapi.org For example, inflammatory mediators released from an injured lung can cause inflammation in the kidneys. japi.org

Animal models are instrumental in studying this complex interaction. For example, intratracheal instillation of lipopolysaccharide (LPS) in animals can induce renal inflammation, demonstrating the lung-to-kidney inflammatory spread. japi.org Conversely, animal models of AKI have shown associated oxidative stress and inflammatory responses in the lungs. japi.org

Key factors in this crosstalk include:

Inflammatory Cytokines: Molecules like IL-6 and IL-1 play a significant role in the progression of both renal and pulmonary impairment. japi.org

Oxidative Stress: Ischemic kidney injury can compromise the body's systemic antioxidant defenses. japi.org

Hemodynamic Changes: Hypoxemia and hypercapnia resulting from lung injury can reduce renal blood flow. frontiersin.org

While direct research on this compound's effects in models of simultaneous renal and pulmonary dysfunction is not extensively documented in the provided context, its known anti-inflammatory properties suggest a potential area for future investigation within these interconnected systems.

Compound Name
This compound
Ethanol
Flumazenil
Flunitrazepam
Butyrate
Bicuculline
Naltrexone
Metadoxine
Ivermectin
Alcohol oxidase
Catalase
Aldehyde dehydrogenase
Muscimol
Ro 15-4513
Phenobarbital
Diazepam
Beta caryophyllene (B1175711) oxide
Sorafenib
Statins
Quercetin
Epigallocatechin gallate (EGCG)
Curcumin
Resveratrol
Capsaicin
Genistein
Neobavaisoflavone
Stevioside
Rebaudioside A
Alloxan
Streptozotocin (STZ)
Tributyrin
Baclofen
2-OH-saclofen
Topiramate
Disulfiram (DSM)
Research AreaKey FindingsModel Systems
Ethanol-Induced Neurological Effects Counteracts acute intoxication and withdrawal; Reduces alcohol consumption; Modulates GABA-A receptors. nih.govconsensus.appnih.govRat and mouse models; In vitro cell lines. nih.govmdpi.comnih.gov
Diabetes and Insulin Sensitivity Improves insulin sensitivity; Promotes glucose uptake; Reduces inflammatory cytokines. nih.govAnimal models of diet-induced obesity; In vitro cell culture. nih.govnih.gov
Atherosclerosis Potential protective effects due to anti-inflammatory properties. mdpi.comAnimal models (e.g., apoE-/- mice). mdpi.com
Obesity and Adipogenesis Reduces body weight; Promotes browning of white adipose tissue; Increases energy expenditure. nih.govAnimal models of diet-induced obesity; Primary adipocyte cultures. nih.gov
Anti-cancer (Non-liver) Inhibits proliferation, angiogenesis, invasion, and migration; Induces apoptosis; Modulates key signaling pathways. mdpi.comIn vitro cancer cell lines; In vivo animal models. mdpi.com
Renal and Pulmonary Systems Potential for investigation due to anti-inflammatory properties in the context of organ crosstalk.Animal models of acute kidney and lung injury. nih.govjapi.orgfrontiersin.org

Nephroprotective Studies

Preclinical studies have demonstrated the potential of this compound to protect the kidneys from various forms of injury. In a rat model of lipopolysaccharide (LPS)-induced acute kidney injury, treatment with this compound was shown to be preventative. nih.gov This protective effect was associated with the inhibition of osteopontin (B1167477) and CD44 expression, molecules implicated in kidney injury. nih.gov

Further research in a rat model of renal ischemia-reperfusion injury (IRI) indicated that this compound may offer protective benefits. nih.gov This is a clinically relevant model for situations like kidney transplantation and partial nephrectomy. nih.gov Additionally, this compound has shown protective effects in the context of diabetic nephropathy by promoting autophagy and reducing renal interstitial fibrosis. nih.gov Studies have also pointed to its renal protective capabilities in models of diabetes mellitus and septic acute kidney injury. nih.gov

The mechanisms underlying these nephroprotective effects are thought to be linked to this compound's antioxidant and anti-inflammatory properties. researchgate.net

Table 1: Summary of Nephroprotective Studies of this compound

Model Key Findings Potential Mechanisms
Lipopolysaccharide-induced acute kidney injury (rat)Prevented acute kidney injury. nih.govInhibition of osteopontin and CD44 expression. nih.gov
Renal ischemia-reperfusion injury (rat)Demonstrated protective effects. nih.govNot fully elucidated, but likely related to antioxidant and anti-inflammatory actions.
Diabetic nephropathyPromoted autophagy and attenuated renal interstitial fibrosis. nih.govPromotion of autophagy. nih.gov
Septic acute kidney injuryShowed renal protective effects. nih.govNot specified.

Alleviation of Lung Toxicity (e.g., Methotrexate-Induced) in Animal Models

Methotrexate (MTX), a widely used anticancer and anti-inflammatory drug, can cause severe lung toxicity, potentially leading to irreversible fibrotic damage. mdpi.comnih.gov Preclinical research has identified dihydromyricetin (B1665482) as a promising agent for mitigating this adverse effect.

In a study using male Wistar rats, dihydromyricetin administration was shown to protect against MTX-induced pneumonitis. mdpi.comnih.gov Histopathological examination of the lungs revealed that dihydromyricetin treatment reduced alveolar epithelial damage and decreased inflammatory cell infiltration. mdpi.comnih.gov

The protective mechanism of dihydromyricetin in this context appears to be multifactorial. It significantly mitigated oxidative stress by decreasing malondialdehyde (MDA) levels while increasing the levels of the antioxidants glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). mdpi.comnih.gov Furthermore, dihydromyricetin suppressed pulmonary inflammation and fibrosis by reducing the levels of nuclear factor-kappa B (NF-κB), interleukin-1β (IL-1β), and transforming growth factor-β1 (TGF-β1). mdpi.comnih.gov Concurrently, it promoted the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant genes, and its downstream target, heme oxygenase-1 (HO-1). mdpi.comnih.gov These findings suggest that dihydromyricetin alleviates MTX-induced lung toxicity by activating Nrf2-mediated antioxidant pathways while suppressing NF-κB-driven inflammation. mdpi.comnih.gov

Table 2: Effects of this compound on Methotrexate-Induced Lung Toxicity Markers

Marker Effect of Methotrexate Effect of this compound + Methotrexate
Alveolar epithelial damageIncreasedDecreased mdpi.comnih.gov
Inflammatory cell infiltrationIncreasedDecreased mdpi.comnih.gov
Malondialdehyde (MDA)IncreasedDecreased mdpi.comnih.gov
Glutathione (GSH)DecreasedIncreased mdpi.comnih.gov
Superoxide Dismutase (SOD)DecreasedIncreased mdpi.comnih.gov
NF-κBIncreasedDecreased mdpi.comnih.gov
IL-1βIncreasedDecreased mdpi.comnih.gov
TGF-β1IncreasedDecreased mdpi.comnih.gov
Nrf2DecreasedIncreased mdpi.comnih.gov
HO-1DecreasedIncreased mdpi.comnih.gov

Cellular Protection and Regeneration Studies

Protection of Mesenchymal Stem Cells from Oxidative Damage

Mesenchymal stem cells (MSCs) hold great promise for regenerative medicine, but their therapeutic efficacy can be hampered by oxidative stress, which can lead to senescence and reduced proliferation. nih.govnih.gov Research has shown that dihydromyricetin can effectively protect MSCs from oxidative damage. nih.gov

In one study, dihydromyricetin was found to shield MSCs from damage induced by Fenton's reagent, a source of hydroxyl radicals (•OH). nih.gov This protective effect was demonstrated by an increase in cell viability and a reduction in apoptosis, as measured by flow cytometry. nih.gov The underlying mechanism for this protection is attributed to dihydromyricetin's antioxidant capabilities, which are thought to involve direct radical-scavenging and chelation of ferrous ions (Fe²⁺). nih.gov

By safeguarding MSCs from oxidative stress, dihydromyricetin may enhance their therapeutic potential in cell-based therapies. nih.gov

Promotion of Intestinal Barrier Integrity

The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. mdpi.com Preclinical studies have indicated that dihydromyricetin can help maintain and improve intestinal barrier function.

In a mouse model of high-intensity exercise-induced intestinal barrier dysfunction, dihydromyricetin administration significantly suppressed intestinal inflammation and improved barrier integrity. mdpi.comnih.gov This was associated with a modulation of the quantity and phenotype of intestinal intraepithelial lymphocytes (IELs). mdpi.comnih.gov Mechanistically, dihydromyricetin was shown to activate the aryl hydrocarbon receptor (AhR), a key regulator of intestinal barrier integrity. mdpi.comnih.gov

Another study in a mouse model of type 2 diabetes mellitus demonstrated that dihydromyricetin improved intestinal epithelial barrier function. sciopen.com This effect was linked to the SIRT3 signaling pathway. Dihydromyricetin administration led to increased expression of tight junction proteins, such as ZO-1 and Occludin, and reduced levels of inflammatory factors in the small intestinal epithelium. sciopen.com The beneficial effects of dihydromyricetin on the intestinal barrier were not observed in SIRT3 knockout mice, highlighting the importance of this pathway. sciopen.com

Furthermore, in a model of metabolism-associated fatty liver disease, dihydromyricetin improved intestinal barrier function, leading to reduced lipid accumulation and inflammatory responses in the liver. sciopen.com This was accompanied by an upregulation of intestinal tight junction proteins and antimicrobial peptides. sciopen.com

Table 3: this compound's Effects on Intestinal Barrier Function

Model Key Findings Associated Mechanisms
High-intensity exercise-induced intestinal barrier dysfunction (mice)Suppressed intestinal inflammation and improved barrier integrity. mdpi.comnih.govActivation of the aryl hydrocarbon receptor (AhR) and modulation of intestinal intraepithelial lymphocytes. mdpi.comnih.gov
Type 2 diabetes mellitus (mice)Increased expression of tight junction proteins (ZO-1, Occludin) and reduced inflammatory factors. sciopen.comMediated through the SIRT3 signaling pathway. sciopen.com
Metabolism-associated fatty liver disease (mice)Improved intestinal barrier function, reducing liver lipid accumulation and inflammation. sciopen.comUpregulation of intestinal tight junction proteins and antimicrobial peptides. sciopen.com

Cardioprotective Effects in Preclinical Models

Dihydromyricetin has demonstrated significant cardioprotective properties in various preclinical models, particularly in the context of myocardial ischemia-reperfusion (I/R) injury. alzdiscovery.orgnih.govnih.gov This type of injury occurs when blood flow is restored to the heart after a period of ischemia, paradoxically causing further damage. nih.govmdpi.com

Studies have shown that dihydromyricetin can ameliorate cardiac I/R injury by activating Sirtuin 3 (Sirt3). nih.gov In a mouse model, dihydromyricetin treatment reduced the infarct area, improved cardiac function, and alleviated mitochondrial dysfunction and oxidative stress. nih.gov These beneficial effects were abolished when Sirt3 was absent, indicating its crucial role. nih.gov

The cardioprotective effects of dihydromyricetin are also linked to the prevention of apoptosis. nih.gov In both in vivo and in vitro models of ischemia-reperfusion, dihydromyricetin was found to prevent apoptosis through the PI3K/Akt and HIF-1α signaling pathways. nih.gov Additionally, dihydromyricetin has been shown to protect against adriamycin-induced cardiotoxicity. nih.gov

Table 4: Summary of Cardioprotective Effects of Dihydromyricetin

Model Key Findings Potential Mechanisms
Myocardial ischemia-reperfusion injury (mouse)Reduced infarct area, improved cardiac function, alleviated mitochondrial dysfunction and oxidative stress. nih.govActivation of Sirtuin 3 (Sirt3). nih.gov
Ischemia-reperfusion (in vivo and in vitro)Prevented apoptosis. nih.govActivation of PI3K/Akt and HIF-1α signaling pathways. nih.gov
Adriamycin-induced cardiotoxicityExhibited cardioprotective activity. nih.govNot specified.

Analytical and Methodological Approaches in Dihydromyristicin Research

Advanced Chromatographic and Spectrometric Techniques for Quantification in Biological Matrices

The accurate quantification of dihydromyristicin in complex biological samples is crucial for understanding its pharmacokinetics and pharmacodynamics. Advanced chromatographic and spectrometric techniques provide the necessary sensitivity and specificity for such analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound in biological systems. This method is highly valued for its ability to separate complex mixtures and identify compounds based on their mass-to-charge ratio. PubChem, a comprehensive chemical database, lists specific LC-MS and MS2 data for this compound (CID 162132), underscoring its suitability for detailed characterization and profiling nih.gov.

In pharmacokinetic studies, LC-MS is recommended for assessing the bioavailability of this compound in plasma and tissue homogenates, especially when conducting comparative analyses with its parent compound, myristicin (B1677595) . This allows researchers to determine key pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) . Furthermore, ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC/MS) is a valuable technique for both targeted and non-targeted analyses of constituents found in natural sources like nutmeg, from which this compound is derived, facilitating quality control and drug discovery efforts researchgate.net.

Metabolomics Approaches in Pharmacological Studies

Metabolomics, particularly when coupled with LC-MS, offers a powerful untargeted approach to explore the comprehensive metabolic changes induced by this compound in biological systems evotec.comuzh.ch. This methodology is particularly relevant for tracking glutathione (B108866) conjugation products, which is essential for understanding this compound's role as a glutathione S-transferase (GST) inducer . By providing a snapshot of the biochemical phenotype, metabolomics can reveal how this compound perturbs specific metabolic pathways, thereby elucidating its mechanism of action at a molecular level evotec.comuzh.ch. While detailed metabolomic profiles specifically for this compound are an area for further research, the application of LC-MS-based metabolomics is instrumental in gaining insights into its effects on cellular metabolism and its interaction with detoxifying enzyme systems .

Molecular Biology Techniques for Mechanistic Elucidation

Beyond quantification, understanding the precise molecular mechanisms through which this compound exerts its biological effects requires a suite of molecular biology techniques.

Gene Expression Analysis (e.g., qRT-PCR, RNA-Seq)

Gene expression analysis is fundamental for investigating how this compound influences transcriptional regulation within cells. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-Seq) are recommended for measuring the messenger RNA (mRNA) levels of specific genes . Given this compound's established role as an inducer of glutathione S-transferase (GST) activity, these methods are particularly useful for quantifying the mRNA expression of various GST isoforms, including GSTP1 and GSTM1 . Such analyses provide critical insights into the transcriptional responses and regulatory networks activated or modulated by this compound, contributing to a deeper understanding of its molecular mechanisms consensus.app.

Protein Expression Analysis (e.g., Western Blotting, ELISA)

To complement gene expression studies and confirm the functional impact of this compound, protein expression analysis is indispensable. Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are commonly employed techniques for quantifying the levels of specific proteins influenced by this compound . These methods are crucial for assessing the protein abundance of enzymes like glutathione S-transferase (GST) in response to this compound treatment, providing direct evidence of its enzyme-modulating activity researchgate.net. Furthermore, ELISA is a recognized application for this compound in general biochemical research contexts caymanchem.cominterchim.com.

Pathway Inhibition and Gene Knockdown Strategies (e.g., siRNA, Kinase Inhibitors)

To dissect the specific signaling pathways through which this compound exerts its effects, pathway inhibition and gene knockdown strategies are employed. These approaches involve selectively interfering with the activity or expression of key components within a signaling cascade . For instance, the use of kinase inhibitors, such as those targeting JNK/ERK pathways, or small interfering RNA (siRNA) for the knockdown of specific transcription factors like Nrf2, can help identify the precise molecular targets and downstream events regulated by this compound .

This compound is known to reduce inflammation by repressing the reactive oxygen species (ROS)-mediated activation of the PI3K/Akt/NF-κB signaling pathways dcchemicals.commedchemexpress.commedchemexpress.com. Therefore, employing inhibitors or knockdown approaches for components of these pathways is instrumental in elucidating the intricate molecular mechanisms underlying this compound's anti-inflammatory and antioxidant properties . Additionally, this compound's utility as a glutathione S-transferase inducer in cell-based studies further highlights its application in experiments designed to investigate and modulate specific cellular pathways mdpi.comnih.gov.

Computational and In Silico Methodologies

Computational and in silico methodologies play a significant role in modern drug discovery and characterization, offering predictive insights into a compound's potential interactions and fate within biological systems. These methods leverage computational power to simulate molecular behavior and predict various properties, thereby guiding experimental research.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor or protein). This method aims to predict the binding affinity and interaction modes between the ligand and its target, providing insights into potential therapeutic mechanisms. Molecular dynamics (MD) simulations extend this analysis by simulating the dynamic behavior of molecular systems over time, offering a more realistic view of ligand-receptor binding interactions, including conformational changes and stability of the complex. nih.gov

For this compound (PubChem CID 162132), specific detailed research findings on molecular docking and dynamics simulations for receptor binding were not extensively available in the provided search results. While these methods are broadly applied in drug discovery to understand binding mechanisms and identify potential targets, direct applications focusing on this compound (C₁₁H₁₄O₃) were not identified.

Predictive modeling, particularly for Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is crucial in the early stages of drug development to assess a compound's pharmacological and pharmacokinetic fate. In silico approaches utilize computational models to predict these properties from a chemical structure alone, aiming to filter out unattractive molecules early and improve the success rate of drug candidates.

For this compound (PubChem CID 162132), certain computed properties relevant to ADME prediction are available. These include an XLogP3 value of 3.2 and a Hydrogen Bond Donor Count of 0. These descriptors are fundamental in various predictive models, such as those based on quantitative structure-activity relationships (QSAR) or machine learning algorithms, which correlate molecular descriptors with ADME properties. However, detailed results from predictive modeling for this compound's specific biological activity or a comprehensive ADME profile were not found in the provided literature.

Pharmacokinetic and Metabolic Stability Assessment in Preclinical Models

Pharmacokinetic (PK) and metabolic stability assessments are vital preclinical evaluations that provide insights into how a compound is absorbed, distributed, metabolized, and excreted in a living organism. Metabolic stability, defined as the susceptibility of a chemical compound to biotransformation, is typically expressed as in vitro half-life (t₁/₂) and intrinsic clearance (CLint). These parameters are critical for predicting in vivo pharmacokinetic behaviors, such as bioavailability and in vivo half-life.

In vitro methods commonly employed for metabolic stability assessment include incubating the compound with liver microsomes or hepatocytes from various animal species (e.g., mouse, rat, dog, monkey) and humans. These assays help predict hepatic intrinsic clearance and potential drug-drug interactions. In vivo preclinical pharmacokinetic studies often involve administering the compound to animal models (e.g., rats, dogs) and monitoring its concentration in plasma and tissues over time.

For this compound (PubChem CID 162132), specific detailed research findings regarding its pharmacokinetic and metabolic stability assessment in preclinical models were not extensively available in the provided search results. While the general methodologies for such assessments are well-established and widely used in drug discovery, direct applications focusing on this compound (C₁₁H₁₄O₃) were not identified in the current literature.

Synergistic and Combinatorial Research Strategies Involving Dihydromyristicin

Interactions with Other Bioactive Compounds in Preclinical Settings

Preclinical investigations have revealed that dihydromyristicin can act synergistically with several other bioactive compounds, enhancing their therapeutic effects. This synergy has been observed primarily in the contexts of cancer and infectious disease treatment. The interactions often involve DHM potentiating the efficacy of established drugs, suggesting its potential as an adjunct therapy. alzdiscovery.org

In oncology research, DHM has been shown to enhance the cytotoxicity of conventional chemotherapeutic agents. For instance, it synergistically potentiates the cell-killing effects of cisplatin (B142131) in preclinical models of liver cancer, specifically in HepG2 and SMMC-7721 cell lines. nih.gov This potentiation is linked to an enhancement of p53 phosphorylation. nih.gov Similarly, DHM has demonstrated a synergistic relationship with adriamycin (doxorubicin), where it not only augments the anticancer activity in a p53-dependent manner but also provides cardioprotective effects against adriamycin-induced toxicity. nih.govfrontiersin.org Further studies in mouse models of colon cancer have shown that DHM has synergistic anti-tumor activity when used in combination with irinotecan. alzdiscovery.org

Another significant area of synergistic interaction is with the anti-parasitic drug ivermectin. A preclinical study demonstrated that combining DHM with ivermectin significantly increased the latter's potency in reducing ethanol (B145695) consumption and preference in mice. mdpi.com This effect is attributed to DHM's ability to inhibit P-glycoprotein (Pgp), a transporter protein. mdpi.com By inhibiting Pgp, DHM likely increases the bioavailability of ivermectin in the central nervous system. mdpi.com

In the realm of antifungal research, this compound has been identified as a compound that acts synergistically with fluconazole, a common antifungal medication. biorxiv.orgnih.govelifesciences.org This suggests a potential role for DHM in combination therapies to treat fungal infections.

The table below summarizes key preclinical findings on the synergistic interactions of this compound.

Bioactive CompoundPreclinical ModelObserved Synergistic EffectReference
Cisplatin HepG2 & SMMC-7721 (Liver Cancer Cells)Potentiated cytotoxicity nih.gov
Adriamycin (Doxorubicin) Preclinical Cancer ModelsEnhanced anticancer activity and ameliorated cardiotoxicity nih.gov
Irinotecan Mouse Models of Colon CancerSynergistic anti-tumor activity alzdiscovery.org
Ivermectin C57BL/6J MiceIncreased potency of ivermectin in reducing ethanol consumption mdpi.com
Fluconazole Cryptococcus neoformans (Fungus)Amplified antifungal activity biorxiv.orgnih.gov

Multi-Targeted Therapeutic Approaches in Preclinical Disease Models

The therapeutic potential of this compound is also being explored through multi-targeted strategies, where the compound's ability to modulate multiple signaling pathways simultaneously is leveraged to treat complex diseases. researchgate.netnih.gov This approach is particularly relevant for metabolic diseases, cancer, and alcohol use disorder, where pathogenesis involves numerous biological targets. mdpi.comresearchgate.netnih.gov

In the context of metabolic diseases, DHM is recognized as a multi-target agent with preventive and therapeutic potential for conditions like diabetes mellitus, atherosclerosis, and nonalcoholic fatty liver disease. nih.gov Its broad biological functions, including metabolic regulation, allow it to influence various pathways implicated in these disorders. frontiersin.orgresearchgate.net For example, research has shown that DHM can reduce fat accumulation, improve glucose and lipid metabolism, and regulate bile acid metabolism in preclinical models. frontiersin.org

The combination of DHM with other drugs often constitutes a multi-targeted therapeutic approach. A prime example is its use alongside doxorubicin, where DHM not only synergizes with the anti-tumor effect but also provides cardioprotection by inhibiting NLRP3 inflammasome activation via the SIRT1 pathway. frontiersin.org This dual action targets both the cancer cells and the drug-induced toxicity in healthy tissue, representing a multi-pronged therapeutic strategy. alzdiscovery.org

A novel combinatorial strategy has been proposed for Alcohol Use Disorder (AUD) and Alcohol-Related Liver Disease (ALD), combining DHM with ivermectin. mdpi.com This dual-drug approach is designed to be multi-targeted: the combination aims to reduce alcohol consumption while simultaneously leveraging DHM's known hepatoprotective benefits. mdpi.com This strategy targets both the behavioral (addiction) and physiological (liver damage) aspects of the disease. mdpi.com

The table below outlines examples of this compound's application in multi-targeted therapeutic approaches in preclinical models.

Disease ModelTherapeutic GoalThis compound's Role / Molecular TargetsReference
Metabolic Diseases (e.g., Diabetes, Atherosclerosis) Regulate metabolism and prevent disease progressionModulates glucose/lipid metabolism, improves insulin (B600854) sensitivity, regulates bile acid metabolism frontiersin.orgnih.gov
Doxorubicin-Induced Cardiotoxicity Enhance chemotherapy efficacy and reduce side effectsSynergizes with doxorubicin's anticancer effect; Protects heart tissue by inhibiting the NLRP3 inflammasome frontiersin.org
Alcohol Use Disorder (AUD) & Alcohol-Related Liver Disease (ALD) Reduce alcohol consumption and protect the liverInhibits P-glycoprotein to increase ivermectin potency; Provides independent hepatoprotective effects mdpi.com

Challenges and Future Directions in this compound Academic Research

This compound (DHM), a natural flavonoid compound, has garnered significant attention in preclinical research for its diverse biological activities. However, the path from promising preclinical data to potential therapeutic applications is fraught with challenges. This article explores the key hurdles and future directions in academic research concerning DHM, focusing on molecular targets, bioavailability, delivery systems, and the standardization of research models.

Q & A

What are the standard methods for synthesizing and characterizing dihydromyristicin in laboratory settings?

Answer: this compound is synthesized through the catalytic hydrogenation of myristicin, typically using palladium-on-carbon (Pd/C) or other reducing agents under controlled hydrogen pressure. Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the compound. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm molecular identity. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection (FID) ensures purity (>95%). Researchers should document solvent systems, retention times, and spectral data for reproducibility .

How can researchers confirm the purity and structural identity of this compound post-synthesis?

Answer: Purity is validated using chromatographic techniques (HPLC/GC) coupled with UV-Vis or FID detectors. Structural identity is confirmed through:

  • NMR spectroscopy : Peaks corresponding to the saturated side chain (absence of myristicin’s double bond) at δ 1.2–1.6 ppm (protons) and δ 20–40 ppm (carbons).
  • High-resolution MS (HRMS) : Molecular ion ([M+H]⁺) matching the theoretical mass (C₁₁H₁₄O₃: 194.0943 g/mol).
  • Infrared (IR) spectroscopy : Absorption bands for methoxy (≈2830 cm⁻¹) and aromatic ether groups (≈1250 cm⁻¹).
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

What in vitro assays are commonly employed to assess this compound’s biochemical activity?

Answer: Key assays include:

  • Glutathione S-Transferase (GST) induction assays : Liver microsomes or cell lines (e.g., HepG2) are treated with this compound, followed by quantification of GST activity via CDNB (1-chloro-2,4-dinitrobenzene) conjugation.
  • Cytotoxicity screening : MTT or resazurin assays to evaluate IC₅₀ values in cancer/normal cell lines.
  • Enzyme inhibition studies : Competitive binding assays (e.g., fluorometric or colorimetric) against targets like MAO-A/B.
    Controls must include vehicle-only groups and positive controls (e.g., known GST inducers). Data should be normalized to protein content .

What experimental designs are optimal for elucidating this compound’s mechanism of action in GST induction?

Answer: A multi-modal approach is recommended:

  • Transcriptional regulation : Use qRT-PCR or RNA-Seq to measure GST isoform (e.g., GSTP1, GSTM1) mRNA levels.
  • Protein expression : Western blotting or ELISA to quantify GST protein levels.
  • Pathway inhibition : Employ kinase inhibitors (e.g., JNK/ERK inhibitors) or siRNA knockdown of transcription factors (e.g., Nrf2) to identify signaling pathways.
  • Comparative metabolomics : LC-MS-based profiling to track glutathione conjugation products.
    Statistical analysis (ANOVA with post-hoc tests) should account for biological replicates and dose-response trends .

How should researchers address discrepancies in reported potency of this compound across different studies?

Answer: Systematic reviews (PRISMA guidelines) can identify confounding variables:

  • Dosage and exposure time : Standardize units (e.g., µM vs. µg/mL) and duration.
  • Model systems : Compare outcomes across cell lines (primary vs. immortalized), species (rat vs. human hepatocytes), and in vivo models.
  • Assay conditions : Control for pH, temperature, and co-factors (e.g., NADPH).
    Meta-analyses (Cochrane Handbook) using random-effects models quantify heterogeneity. Replication studies under standardized protocols (e.g., OECD guidelines) resolve conflicts .

What methodologies are recommended for comparative analysis of this compound and its parent compound myristicin?

Answer: Key approaches include:

  • Structure-activity relationship (SAR) studies : Compare functional groups (e.g., double bond saturation) using molecular docking (AutoDock/Vina) to predict binding affinities.
  • Pharmacokinetic profiling : Assess bioavailability (Cₘₐₓ, AUC) via LC-MS in plasma/tissue homogenates.
  • Metabolic stability : Incubate compounds with liver microsomes; quantify half-life (t₁/₂) using Michaelis-Menten kinetics.
  • Toxicity profiling : Contrast LD₅₀ values in acute toxicity models (OECD 423).
    Data should be visualized via heatmaps or radar charts to highlight differences in potency, selectivity, and metabolic fate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Glycerylphosphorylcholine
Glycerylphosphorylcholine
Dihydromyristicin
Glycerylphosphorylcholine
Dihydromyristicin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.